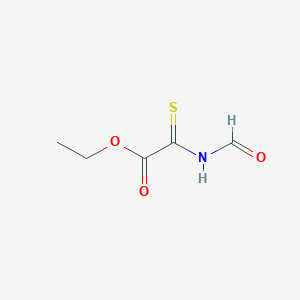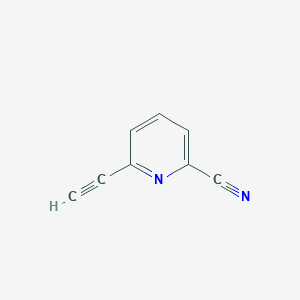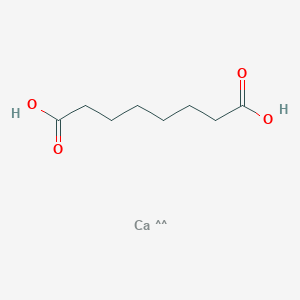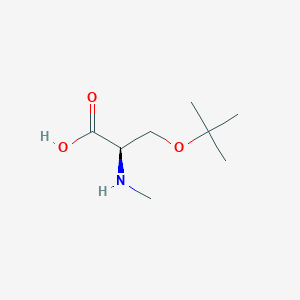
Benzenamine, 3-methyl-4-(4-piperidinyl)-
Übersicht
Beschreibung
“Benzenamine, 3-methyl-4-(4-piperidinyl)-” is a chemical compound with the molecular formula C12H18N2 . It is also known as 3-Methyl-4-(piperidin-4-yl)aniline . This compound is related to 4-Benzylpiperidine, a drug and research chemical used in scientific studies .
Synthesis Analysis
The synthesis of related compounds like 4-Benzylpiperidine involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis
The molecular structure of “Benzenamine, 3-methyl-4-(4-piperidinyl)-” can be represented by the InChI string: InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3 . The 3D structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of “Benzenamine, 3-methyl-4-(4-piperidinyl)-” is 190.28 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Pharmacology
- Benzenamine derivatives have been explored for their affinity and selectivity towards various receptors, such as serotonin 5-HT2 receptors and dopamine D2 receptors. Specifically, compounds with a 4-piperidinyl substitution have shown high receptor affinity in pharmacological studies, indicating potential applications in neuroscience and psychopharmacology (Andersen et al., 1992).
Histamine Receptor Antagonism
- Benzenamine derivatives have been identified as potent antagonists of the human histamine H3 receptor. This suggests potential applications in treating conditions related to histamine activity, such as allergies or gastric acid disorders (Apodaca et al., 2003).
Neuroimaging Applications
- Piperidyl and pyrrolidyl benzilate derivatives, incorporating 4-piperidinyl groups, have been synthesized for potential use in neuroimaging, specifically as ligands for muscarinic acetylcholine receptors. These compounds could be useful in studying neurological disorders and brain function (Skaddan et al., 2000).
Drug Synthesis and Radiolabeling
- The synthesis and radiolabeling of benzenamine derivatives, including those with 4-piperidinyl modifications, have been reported for various pharmaceutical applications. These processes are crucial for the development of new drugs and for conducting metabolic and pharmacokinetic studies (Thijssen et al., 1981).
H3 Receptor Antagonists for Wakefulness
- Piperidyl derivatives have been found to act as potent H3 receptor antagonists with efficacy in promoting wakefulness in animal models. This research suggests their potential use in the treatment of sleep disorders or narcolepsy (Dvorak et al., 2005).
Antifungal and Antiprotozoal Activities
- Some benzenamine derivatives, particularly those incorporating piperidine groups, have shown significant antifungal and antiprotozoal activities, suggesting their potential use in treating infectious diseases (Malhotra et al., 2012; Saify et al., 2011)(Saify et al., 2011).
Anti-Inflammatory Applications
- Piperidinyl benzene derivatives have been evaluated for their anti-inflammatory effects, showing significant potential in models of inflammation, which could lead to new treatments for inflammatory conditions (Suleyman et al., 2003; Şahin et al., 2010)(Şahin et al., 2010).
Wirkmechanismus
Target of Action
3-Methyl-4-(piperidin-4-yl)aniline is a synthetic compound that has been found to have potential applications in the pharmaceutical industry Piperidine derivatives, which include 3-methyl-4-(piperidin-4-yl)aniline, are known to be present in more than twenty classes of pharmaceuticals . They are also found in alkaloids , suggesting a wide range of potential targets.
Mode of Action
It is known that the structure-activity relationship is crucial for the inhibitory effect of piperidine derivatives . The interaction of the compound with its targets likely involves the formation of bonds or interactions with specific amino acids within the active site of the target protein .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is stored in a refrigerator . This suggests that the compound may have specific requirements for storage and handling that could impact its bioavailability.
Result of Action
It is known that piperidine derivatives can have a variety of effects, depending on their specific structure and the targets they interact with .
Action Environment
It is known that the compound is a solid at room temperature and is stored in a refrigerator , suggesting that temperature and other environmental factors may play a role in its stability and efficacy.
Biochemische Analyse
Biochemical Properties
Benzenamine, 3-methyl-4-(4-piperidinyl)- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of Benzenamine, 3-methyl-4-(4-piperidinyl)- on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, Benzenamine, 3-methyl-4-(4-piperidinyl)- can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, Benzenamine, 3-methyl-4-(4-piperidinyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, Benzenamine, 3-methyl-4-(4-piperidinyl)- can activate certain receptors, leading to downstream signaling events that influence cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenamine, 3-methyl-4-(4-piperidinyl)- can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Benzenamine, 3-methyl-4-(4-piperidinyl)- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Benzenamine, 3-methyl-4-(4-piperidinyl)- vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes. For example, high doses of Benzenamine, 3-methyl-4-(4-piperidinyl)- have been associated with toxic effects, including cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
Benzenamine, 3-methyl-4-(4-piperidinyl)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of Benzenamine, 3-methyl-4-(4-piperidinyl)- can also influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of Benzenamine, 3-methyl-4-(4-piperidinyl)- within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution. The localization and accumulation of Benzenamine, 3-methyl-4-(4-piperidinyl)- within different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of Benzenamine, 3-methyl-4-(4-piperidinyl)- is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of Benzenamine, 3-methyl-4-(4-piperidinyl)- within certain subcellular regions can enhance its interaction with specific biomolecules and influence its biological effects .
Eigenschaften
IUPAC Name |
3-methyl-4-piperidin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVDHNXZVIGXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B1433686.png)
![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)




![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)






